

# Ro3280: A Selective PLK1 Inhibitor for Cancer Therapy

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## Compound of Interest

Compound Name: Ro3280

Cat. No.: B1683955

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## Abstract

Polo-like kinase 1 (PLK1) is a critical regulator of cell cycle progression, and its overexpression is a hallmark of numerous human cancers, correlating with poor prognosis. This has positioned PLK1 as a compelling target for anticancer drug development. **Ro3280** has emerged as a potent and highly selective ATP-competitive inhibitor of PLK1, demonstrating significant preclinical antitumor activity. This technical guide provides a comprehensive overview of **Ro3280**, summarizing its biochemical and cellular activity, detailing relevant experimental protocols, and illustrating its mechanism of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

## Introduction

Polo-like kinase 1 (PLK1), a serine/threonine kinase, plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[1] Its expression and activity are tightly regulated throughout the cell cycle, peaking at the G2/M transition.[2] Dysregulation and overexpression of PLK1 are frequently observed in a wide array of malignancies, including lung, breast, ovarian, and colorectal cancers, making it an attractive therapeutic target.[3] Inhibition of PLK1 leads to mitotic arrest and subsequent apoptotic cell death in cancer cells.[4]

**Ro3280** is a novel, potent, and highly selective small molecule inhibitor of PLK1.[3] It has demonstrated robust anti-proliferative activity across a broad range of cancer cell lines and significant tumor growth inhibition in preclinical xenograft models.[1][2] This guide consolidates the currently available technical data on **Ro3280** to facilitate further research and development.

## Biochemical and Cellular Activity of Ro3280

**Ro3280** exhibits high affinity and potent inhibitory activity against PLK1. Its selectivity for PLK1 over other PLK family members, PLK2 and PLK3, is a key characteristic. The inhibitor has shown significant cytotoxic effects in numerous cancer cell lines.

**Table 1: In Vitro Potency and Selectivity of Ro3280**

Target	Assay Type	Value	Reference
PLK1	IC50	3 nM	[2]
PLK1	Kd	0.09 nM	[2]
PLK2	Not specified	Nearly no effect	[2]
PLK3	Not specified	Nearly no effect	[2]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.

## Table 2: Anti-proliferative Activity of Ro3280 in Cancer Cell Lines

Cell Line	Cancer Type	IC50 / EC50	Reference
NB4	Acute Promyelocytic Leukemia	13.45 nM (IC50)	[2]
K562	Chronic Myelogenous Leukemia	301 nM (IC50)	[2]
U937	Histiocytic Lymphoma	186 nM (IC50)	[2]
HL60	Acute Promyelocytic Leukemia	175 nM (IC50)	[2]
MV4-11	Acute Myeloid Leukemia	120 nM (IC50)	[2]
CCRF-CEM	Acute Lymphoblastic Leukemia	162 nM (IC50)	[2]
H82	Lung Cancer	6 nM (EC50)	[2]
H69	Lung Cancer	7 nM (EC50)	[2]
A549	Lung Cancer	82 nM (EC50)	[2]
5637	Bladder Cancer	~100 nM (IC50)	[2]
T24	Bladder Cancer	~100 nM (IC50)	[2]
HT-29	Colorectal Cancer	10 nM (IC50)	[1]
MDA-MB-468	Breast Cancer	19 nM (IC50)	[1]
PC3	Prostate Cancer	12 nM (IC50)	[1]
A375	Skin Cancer	70 nM (IC50)	[1]
Primary ALL Cells	Acute Lymphoblastic Leukemia	35.49 - 110.76 nM (IC50)	[2]
Primary AML Cells	Acute Myeloid Leukemia	52.80 - 147.50 nM (IC50)	[2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

## In Vivo Efficacy of Ro3280

Preclinical studies in animal models have demonstrated the antitumor activity of **Ro3280**.

**Table 3: In Vivo Antitumor Activity of Ro3280**

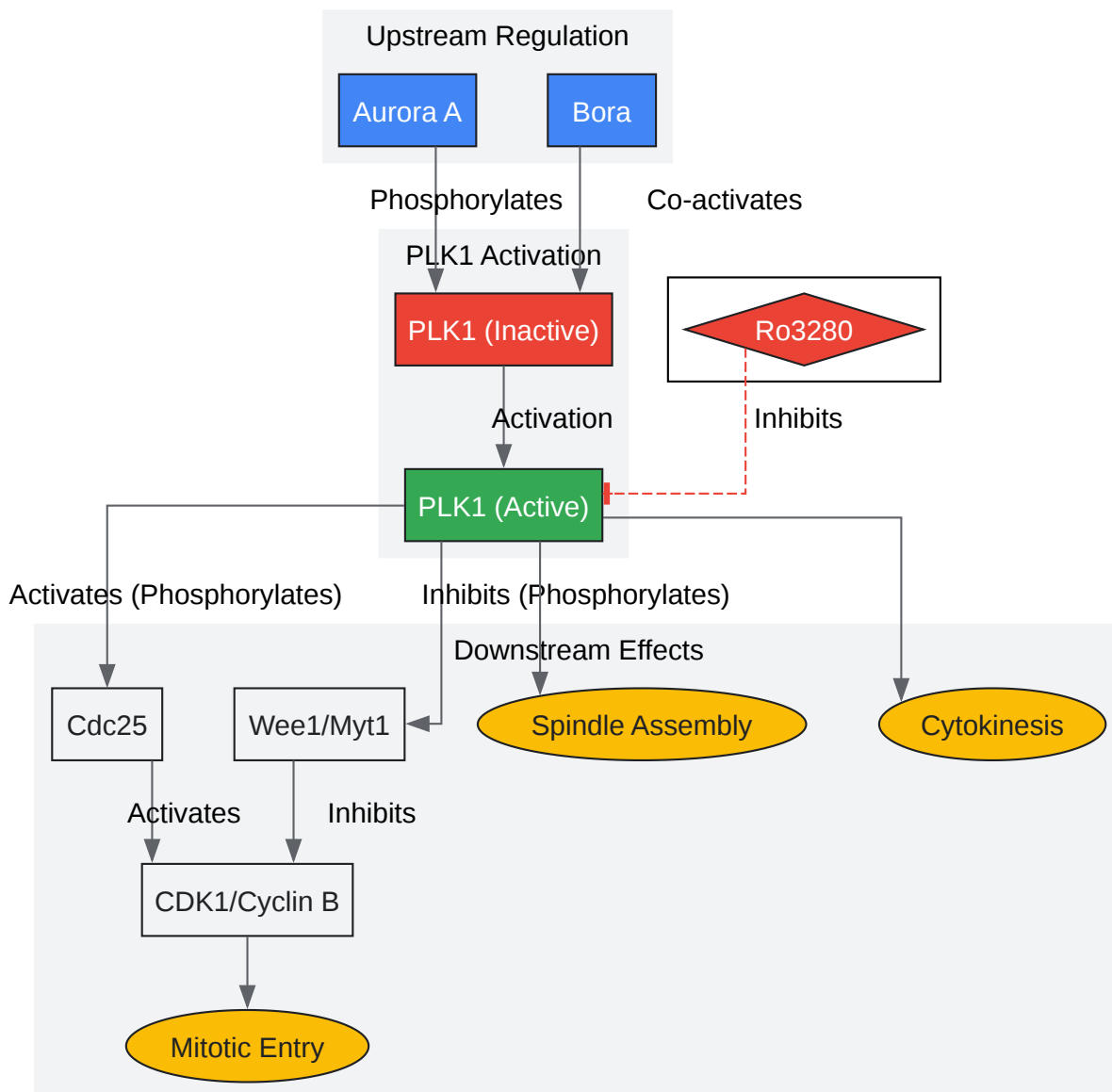
Cancer Type	Animal Model	Dosing Regimen	Outcome	Reference
Colorectal Cancer (HT-29)	Mouse Xenograft	40 mg/kg, i.v., once weekly	72% tumor growth inhibition	[2]
Colorectal Cancer (HT-29)	Mouse Xenograft	More frequent dosing	Complete tumor suppression	[2]
Bladder Cancer	Nude Mouse Model	30 mg/kg, i.p., once every 5 days	Significant anti-bladder cancer activities	[2]

i.v.: intravenous; i.p.: intraperitoneal.

## Mechanism of Action

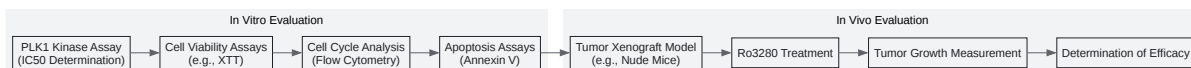
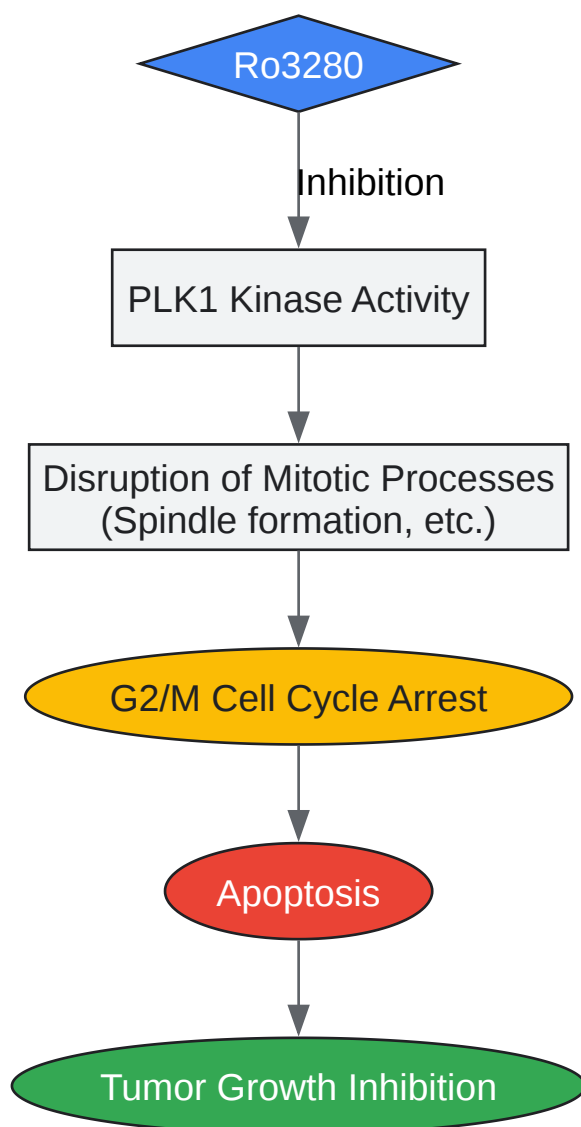
**Ro3280** functions as an ATP-competitive inhibitor of PLK1.[3] By blocking the kinase activity of PLK1, **Ro3280** disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4]

## Signaling Pathways and Experimental Workflows



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Caption: Simplified PLK1 signaling pathway and the inhibitory action of **Ro3280**.



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